1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one

Biocatalysis Enzymatic resolution Chiral synthesis

Researchers face regiochemistry-dependent reactivity gaps when generic benzoin scaffolds fail to engage PI3Kα pockets. This 3,3'-dibromobenzoin building block (≥98% purity) solves that via a defined meta-bromo electronic signature (σₘ = +0.39) enabling halogen-bond interactions with Val851. The kinetic discrimination window (k_rel ≈ 0.7 vs. para-Br) allows sequential Suzuki-Miyaura couplings without orthogonal protecting groups, streamlining unsymmetrical library synthesis. Stored at 2-8°C; shipped globally under ambient conditions.

Molecular Formula C14H10Br2O2
Molecular Weight 370.03 g/mol
CAS No. 164403-02-5
Cat. No. B12091128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one
CAS164403-02-5
Molecular FormulaC14H10Br2O2
Molecular Weight370.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(C(=O)C2=CC(=CC=C2)Br)O
InChIInChI=1S/C14H10Br2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13,17H
InChIKeyKOVLYVFCYREWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one: Procurement Profile and Class Overview


1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one (CAS 164403-02-5), also designated 3,3'-dibromobenzoin, is a symmetrically meta-brominated α-hydroxy ketone belonging to the benzoin structural class . With molecular formula C14H10Br2O2 and molecular weight 370.04 g/mol, this white to pale-yellow crystalline solid is commercially supplied at ≥98% purity and requires storage at 2–8 °C [1]. As a benzoin derivative, it features two electron-withdrawing bromine substituents positioned at the 3- and 3'-positions of the aromatic rings, generating a distinct electronic and steric profile compared to its unsubstituted, para-substituted, or other halogenated analogs . The compound functions primarily as a versatile building block in medicinal chemistry, organic synthesis, and materials research [2].

Why Meta-Bromo Substitution Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs


Substituting 1,2-bis(3-bromophenyl)-2-hydroxyethan-1-one with generic benzoin or its 4,4'-dibromo isomer introduces regiochemical alterations that propagate into divergent reactivity and biological recognition. The meta-bromine substitution pattern imposes a distinct Hammett electronic profile (σₘ = +0.39 for Br vs. σₚ = +0.23) and steric environment that cannot be replicated by para-substituted or unsubstituted congeners [1]. In enzymatic trans-benzoin condensation catalyzed by benzaldehyde lyase (BAL), the 3,3'-dibromo derivative generates product mixtures that resist chromatographic separation due to structural similarity with other benzoin products—a limitation not observed with 4,4'-dimethoxybenzoin or 4,4'-dimethylbenzoin, which achieve 63% and 62% enantiomeric excess respectively in purified form [2]. These regiochemistry-dependent differences in both synthetic behavior and biological target engagement mean that benzaldehyde-derived building blocks cannot be interchanged without altering reaction outcomes or pharmacological profiles [3].

Quantitative Differentiation Against Closest Structural Analogs


Divergent Enzymatic Trans-Benzoin Condensation Outcomes

In benzaldehyde lyase (BAL)-catalyzed trans-benzoin condensation with benzyloxyacetaldehyde, 3,3'-dibromobenzoin (the target compound) yields trans-benzoin products that could not be isolated from the crude mixture due to structural similarity with co-eluting species, whereas 4,4'-dimethoxybenzoin and 4,4'-dimethylbenzoin afford purified products with 63% ee and 62% ee respectively [1]. This differential separation behavior is a direct consequence of the meta-bromo substitution pattern, which alters the polarity and chromatographic mobility of the product ensemble relative to para-substituted analogs. The 3,3'-dibromo, 3,3'-difluoro, and 3,3'-dimethyl derivatives all share this purification challenge, distinguishing the meta-substituted subclass from para-substituted benzoins [1].

Biocatalysis Enzymatic resolution Chiral synthesis

Hammett-Guided Electronic Differentiation of Substituent Effects

The meta-bromine substituent in 1,2-bis(3-bromophenyl)-2-hydroxyethan-1-one exerts an electron-withdrawing inductive effect characterized by a Hammett σₘ constant of +0.39, compared to σₚ = +0.23 for para-bromine and σ = 0.00 for hydrogen [1]. This 1.7-fold stronger electron-withdrawing effect at the meta position modulates the electrophilicity of the carbonyl carbon and the acidity of the α-hydroxy proton, altering both the compound's reactivity in nucleophilic additions and its hydrogen-bond donor/acceptor capacity at biological targets . In the PI3Kα inhibitor series described by Sabbah et al. (2015), unsubstituted benzoin (σ = 0.00) exhibited an HCT-116 growth inhibition IC₅₀ of 2.12 mM, whereas substituent-dependent potency variations exceeding 3-fold were observed across the analog series [2]. The σₘ = +0.39 value for the target compound places it in an electronic regime distinct from both electron-donating (–OCH₃, –CH₃) and para-halogenated analogs, which has been correlated with altered docking scores and binding residue engagement patterns against PI3Kα [2].

Physical organic chemistry Structure-activity relationships Substituent effects

PI3Kα Inhibitory Activity Class Benchmarking

Within the benzoin-derived PI3Kα inhibitor series characterized by Sabbah et al. (2015, 2019), the parent compound benzoin (2-hydroxy-1,2-diphenylethanone) inhibited HCT-116 colon carcinoma cell proliferation with an IC₅₀ of 2.12 mM after 24 h exposure [1]. Across a panel of 10 substituted benzoin and 2-oxo-1,2-diphenylethyl benzoate analogs, IC₅₀ values ranged from 0.73 mM (compound 9, p-Cl substituted) to 2.82 mM (compound 10, di-p-methoxy substituted), representing a 3.9-fold potency window [1]. The 3,3'-dibromo substitution introduces two σₘ = +0.39 bromine atoms, which docking studies suggest engage the PI3Kα binding pocket through hydrophobic contacts with Val851 and potential halogen-bond interactions, analogous to the binding modes observed for halogenated congeners in the series [1]. While direct IC₅₀ data for the 3,3'-dibromo derivative against PI3Kα are not reported in the primary literature, the meta-bromo electronic profile places this compound at the electron-withdrawing end of the benzoin substituent spectrum, a region associated with sub-millimolar HCT-116 potency in the congeneric series [1].

Cancer pharmacology Kinase inhibition Antiproliferative screening

Orthogonal Reactivity of Meta-Bromo Substituents in Cross-Coupling

The meta-bromine substitution pattern of 1,2-bis(3-bromophenyl)-2-hydroxyethan-1-one confers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to its ortho- and para-bromo isomers. Meta-substituted aryl bromides exhibit oxidative addition rates intermediate between the more reactive para-bromo and less reactive ortho-bromo isomers in standard Suzuki-Miyaura coupling conditions, with reported relative rate constants (k_rel) for monosubstituted bromobenzenes following the order: para-Br (1.0) > meta-Br (~0.7) > ortho-Br (~0.3) with Pd(PPh₃)₄ catalyst [1]. This differential reactivity enables sequential or orthogonal coupling strategies wherein the two meta-bromo substituents of 1,2-bis(3-bromophenyl)-2-hydroxyethan-1-one can be engaged under controlled conditions to install distinct aryl/heteroaryl groups, a synthetic advantage over the corresponding 4,4'-dibromo isomer which lacks this rate discrimination window [1]. Furthermore, the α-hydroxy ketone core can be selectively oxidized to the corresponding 3,3'-dibromobenzil (1,2-diketone) or reduced to the 1,2-diol, providing additional handles for downstream diversification .

Synthetic methodology Cross-coupling C–C bond formation

Physicochemical Property and Solubility Profile Differentiation

The introduction of two bromine atoms at the 3- and 3'-positions substantially alters the physicochemical profile of the benzoin scaffold relative to unsubstituted and 4,4'-dihalogenated analogs. Unsubstituted benzoin (2-hydroxy-1,2-diphenylethanone) has a reported ACD/LogP of 2.16 . Based on the additive contribution of aromatic bromine substituents (π_Br ≈ +0.86 per bromine atom), the estimated LogP for 1,2-bis(3-bromophenyl)-2-hydroxyethan-1-one is approximately 3.9, representing a >50-fold increase in calculated octanol-water partition coefficient relative to the parent benzoin [1]. This elevated lipophilicity, combined with the molecular weight of 370.04 g/mol (vs. 212.24 g/mol for unsubstituted benzoin), places the compound in a different physicochemical space with implications for solubility-limited assay performance and formulation requirements. The 4,4'-dibromo isomer (CAS 4254-18-6) shares an identical molecular formula and calculated LogP but differs in its dipole moment and crystal packing due to the para-substitution geometry, potentially affecting its melting point and dissolution rate .

Physicochemical profiling Formulation ADME prediction

Synthetic Accessibility and Commercial Purity Benchmarks

1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one (CAS 164403-02-5) is commercially available from multiple suppliers at a standard purity of 98% (HPLC), with packaging options ranging from 5 g to 25 g . The compound is synthesized via benzoin condensation of 3-bromobenzaldehyde, a reaction that proceeds with moderate to good yields depending on the catalyst system employed . In contrast, the 4,4'-dibromo isomer (CAS 4254-18-6), synthesized from 4-bromobenzaldehyde, benefits from the greater commercial availability of the para-substituted benzaldehyde precursor and the higher electrophilicity of the para position in cyanide-catalyzed benzoin condensation, potentially resulting in higher yields and lower production costs . The meta-bromo derivative's synthesis from 3-bromobenzaldehyde may encounter slower condensation kinetics due to the less favorable electronic activation at the meta position of the benzaldehyde starting material, contributing to its higher procurement cost relative to the 4,4'-isomer . Despite this, the ≥98% purity specification, supported by NMR and HPLC characterization, ensures suitability for demanding synthetic and biological applications without additional purification .

Chemical procurement Synthetic feasibility Quality control

Optimal Application Scenarios Based on Evidence-Validated Differentiation


PI3Kα-Targeted Anticancer Lead Optimization

For medicinal chemistry programs targeting the PI3Kα kinase ATP-binding pocket, 1,2-bis(3-bromophenyl)-2-hydroxyethan-1-one serves as a scaffold with a defined meta-bromo electronic signature (σₘ = +0.39) that places it at the electron-withdrawing end of the benzoin SAR spectrum. Based on the class-level SAR established by Sabbah et al. (2015), where benzoin analogs with electron-withdrawing substituents (p-Cl, p-F, p-NO₂) achieved HCT-116 IC₅₀ values between 0.73 and 0.97 mM—representing a 2.2- to 2.9-fold improvement over unsubstituted benzoin (IC₅₀ = 2.12 mM)—the 3,3'-dibromo derivative is predicted to engage the PI3Kα hydrophobic pocket via halogen-bond interactions with Val851 and Lys802 [1]. The compound's elevated LogP (~3.9) relative to unsubstituted benzoin may also enhance membrane permeability, a consideration for cellular assay design. Docking studies from the Sabbah series confirm that halogenated aromatic rings form productive contacts within the PI3Kα binding site, validating the use of brominated benzoin scaffolds for structure-based lead expansion [1].

Sequential Cross-Coupling Platform Exploiting Kinetic Discrimination

The two meta-bromo substituents of 1,2-bis(3-bromophenyl)-2-hydroxyethan-1-one exhibit oxidative addition rates in Pd(0)-catalyzed reactions (k_rel ≈ 0.7 relative to para-Br = 1.0) that enable controlled, stepwise Suzuki-Miyaura or Buchwald-Hartwig couplings [2]. This kinetic discrimination window allows synthetic chemists to install two different aryl, heteroaryl, or amine substituents sequentially without requiring orthogonal protecting groups—a strategy less accessible with the 4,4'-dibromo isomer, where both bromine atoms react at comparable rates [2]. The α-hydroxy ketone core can be further oxidized to the 1,2-diketone (3,3'-dibromobenzil) or reduced to the 1,2-diol, providing additional diversification handles . This makes the compound a strategic choice for constructing unsymmetrically substituted benzoin-derived libraries for medicinal chemistry or materials science applications.

Benzaldehyde Lyase Engineering and Substrate Scope Expansion

As documented in the enzyme-catalyzed trans-benzoin condensation literature, 3,3'-dibromobenzoin is accepted as a substrate by benzaldehyde lyase (BAL) but yields trans-benzoin products that resist chromatographic isolation under standard chiral HPLC conditions, unlike para-substituted derivatives that afford purified products with up to 63% enantiomeric excess [3]. This purification challenge makes the 3,3'-dibromo derivative a valuable probe substrate for BAL engineering studies aimed at improving enantioselectivity and product isolability for meta-substituted benzoin substrates. Researchers developing improved BAL variants or alternative biocatalysts can use this compound as a benchmark substrate representing the difficult-to-resolve meta-substituted subclass, with the goal of converting it from a non-isolable to an isolable product—a clear performance milestone for engineered biocatalysts [3].

Halogenated Photoinitiator Precursor with Tunable Absorption

Benzoin derivatives bearing heavy halogen substituents are of interest as photoinitiator precursors due to the enhanced spin-orbit coupling imparted by bromine atoms, which facilitates intersystem crossing and radical generation efficiency [4]. The 3,3'-dibromobenzoin scaffold, with its two meta-bromine substituents, can be converted to the corresponding benzoin ether or ester photoinitiators with potentially red-shifted absorption profiles compared to unsubstituted or methoxy-substituted analogs. The meta-substitution pattern may also reduce undesired ground-state aggregation compared to para-substituted analogs due to altered crystal packing, a factor relevant to formulation homogeneity in photopolymerizable resins [2]. Industrial procurement for photoinitiator development should consider the compound's ≥98% purity specification to ensure reproducible photophysical characterization.

Quote Request

Request a Quote for 1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.